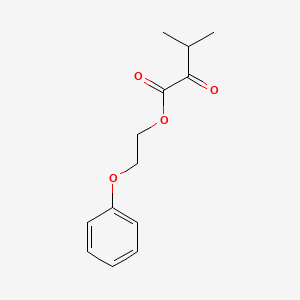
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxyphenyl group, a methyl group, and an oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide to form N-(4-butoxyphenyl)acetamide . This intermediate can then undergo further reactions to introduce the oxathiine ring and the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, recrystallization, and filtration are commonly employed to purify the final product . The use of advanced analytical techniques, such as infrared spectroscopy and thin-layer chromatography, helps confirm the identity and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the butoxyphenyl group makes it susceptible to nucleophilic attacks, while the oxathiine ring can participate in oxidation-reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, bromobutane, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study enzyme interactions and metabolic pathways. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs. Additionally, in industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxathiine ring and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide include N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine and N-(4-butoxyphenyl)acetamide . These compounds share structural similarities, such as the butoxyphenyl group, but differ in other functional groups and ring structures.
Uniqueness: The presence of the oxathiine ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in various chemical reactions and biological interactions .
Properties
CAS No. |
60462-44-4 |
|---|---|
Molecular Formula |
C16H21NO3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-4-9-20-14-7-5-13(6-8-14)17-16(18)15-12(2)19-10-11-21-15/h5-8H,3-4,9-11H2,1-2H3,(H,17,18) |
InChI Key |
RKANMLQAVKLZEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(OCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)





![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)



![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)


